molecular formula C10H18Cl2N2O2 B2708213 4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride CAS No. 1909336-49-7

4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride

Cat. No.: B2708213
CAS No.: 1909336-49-7
M. Wt: 269.17
InChI Key: SMLIMJYERVBWMU-UHFFFAOYSA-N
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Description

4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2O2. It is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyridin-3-ol with ethylamine, followed by hydroxymethylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on cost-efficiency, scalability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

4-(ethylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.2ClH/c1-3-11-5-9-8(6-13)4-12-7(2)10(9)14;;/h4,11,13-14H,3,5-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLIMJYERVBWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=NC=C1CO)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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